molecular formula C9H19NO2 B1658029 Tert-butyl N-butylcarbamate CAS No. 59255-58-2

Tert-butyl N-butylcarbamate

Cat. No.: B1658029
CAS No.: 59255-58-2
M. Wt: 173.25 g/mol
InChI Key: MXSNQMUVXLVDHI-UHFFFAOYSA-N
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Description

Tert-butyl N-butylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly valued for its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-butylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with butylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butylamine and tert-butyl alcohol.

    Deprotection: Free amine and tert-butyl cation.

Scientific Research Applications

Tert-butyl N-butylcarbamate is used extensively in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

Mechanism of Action

The mechanism of action of tert-butyl N-butylcarbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions at the amine site. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine and tert-butyl cation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-butylcarbamate is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it a preferred choice for protecting amine groups in complex organic syntheses.

Properties

IUPAC Name

tert-butyl N-butylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-7H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSNQMUVXLVDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401439
Record name Tert-butyl N-butylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59255-58-2
Record name Tert-butyl N-butylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-butylcarbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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